![molecular formula C12H14ClF3N2O B4624444 N-(tert-butyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea](/img/structure/B4624444.png)

N-(tert-butyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea

Vue d'ensemble

Description

N-(tert-butyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea is a chemical compound that belongs to the urea class. Ureas are traditionally synthesized using phosgene and isocyanates but have shifted towards more environmentally friendly methods due to the hazardous nature of these reagents (Bigi, Maggi, & Sartori, 2000).

Synthesis Analysis

The synthesis of N-(tert-butyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea involves alternative methods to traditional phosgene-based processes. Recent methods use safer reagents like bis(4-nitrophenyl)carbonate and triphosgene (Bigi et al., 2000). Additionally, Liu He-qin (2010) has described a one-pot synthesis of related urea derivatives from aniline and triphosgene (Liu He-qin, 2010).

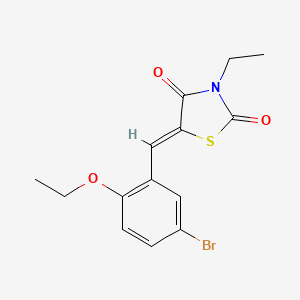

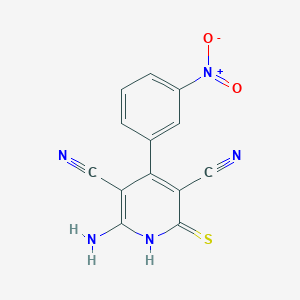

Molecular Structure Analysis

The molecular structure of ureas, including N-(tert-butyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea, is influenced by various substitutions. For instance, the N-tert-butyl substituent in cyclic ureas causes geometric deformations, impacting the compound's stability and properties (Dávalos et al., 2010).

Chemical Reactions and Properties

N-(tert-butyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea can undergo various chemical reactions. For example, in the synthesis of 3-(tert-butyl)perhydro-1,5,3-dithiazepine, urea acts as a leaving group, demonstrating its reactivity and role in synthesis processes (Wellmar, 1998).

Physical Properties Analysis

The physical properties of ureas are significantly influenced by their molecular structure. For example, the presence of tert-butyl groups can affect the solubility and melting points of these compounds. However, specific data on the physical properties of this compound is not readily available in the literature.

Chemical Properties Analysis

The chemical properties of N-(tert-butyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea, like other ureas, are characterized by their reactivity towards various functional groups. Their reactions with electrophiles and nucleophiles are central to their applications in organic synthesis (Bigi et al., 2000).

Applications De Recherche Scientifique

Agriculture and Environmental Impact

Nitrogen Fertilizer Efficiency and Environmental Protection

- Urease and nitrification inhibitors, such as N-(tert-butyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea, are crucial for enhancing the efficiency of urea-based fertilizers. By slowing down the hydrolysis of urea and the subsequent nitrification process, these inhibitors can significantly reduce nitrogen loss through volatilization and leaching. This not only improves the nitrogen use efficiency of crops but also minimizes the environmental impact by reducing the emission of greenhouse gases and the contamination of water bodies with nitrates (Ray et al., 2020).

Sustainable Agriculture Practices

- The incorporation of urease inhibitors into agricultural practices is highlighted as a sustainable approach to meet global greenhouse gas reduction targets. By optimizing nitrogen utilization, these compounds contribute to a reduction in the overall need for synthetic fertilizers, thereby lowering the carbon footprint of agricultural operations (Ray et al., 2020).

Medicinal Applications

Drug Design and Therapeutic Uses

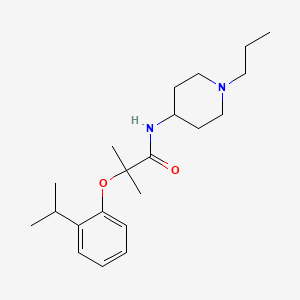

- Ureas, including N-(tert-butyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea, play a significant role in drug design due to their unique hydrogen bonding capabilities. These compounds are incorporated into small molecules to modulate selectivity, stability, toxicity, and pharmacokinetic profiles of lead molecules, addressing a broad range of biological targets. This highlights their importance in medicinal chemistry and their potential in developing new therapeutics (Jagtap et al., 2017).

Urease Inhibitors for Treating Infections

- As urease inhibitors, compounds like N-(tert-butyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea have potential applications in treating infections caused by urease-producing bacteria such as Helicobacter pylori in the gastric tract and Proteus species in the urinary tract. This application is based on the necessity to manage infections associated with these bacteria, highlighting the therapeutic potential of urease inhibitors in medicine (Kosikowska & Berlicki, 2011).

Propriétés

IUPAC Name |

1-tert-butyl-3-[2-chloro-5-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClF3N2O/c1-11(2,3)18-10(19)17-9-6-7(12(14,15)16)4-5-8(9)13/h4-6H,1-3H3,(H2,17,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAQCRIVVRUSUOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)NC1=C(C=CC(=C1)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClF3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Tert-butyl-3-[2-chloro-5-(trifluoromethyl)phenyl]urea | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4624387.png)

![5-[3-(2-nitrophenyl)-2-propen-1-ylidene]-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4624389.png)

![N-isopropyl-1'-[(2E)-3-(2-thienyl)-2-propenoyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B4624390.png)

![2-nitro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B4624407.png)

![1-[5-(3-methylphenoxy)pentyl]piperidine](/img/structure/B4624416.png)

![methyl [3-(4-methoxyphenyl)-2,5-dimethyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl]acetate](/img/structure/B4624432.png)

![methyl 2-{[3-(4-bromophenyl)-2-cyanoacryloyl]amino}-3-thiophenecarboxylate](/img/structure/B4624441.png)